Superior Affinity of (R)-Phospholactate for Pyruvate Kinase Versus (S)-Enantiomer (Cross-Enzyme Selectivity Factor of 18)
The (R)-enantiomer of 2-phosphonooxypropanoic acid displays a stereospecific inhibitory potency advantage of 18‑fold over the (S)-enantiomer against rabbit muscle pyruvate kinase. The Ki of (R)-phospholactate is 21 µM, matching the Km of the native substrate phosphoenolpyruvate (26 µM), while (S)-phospholactate exhibits a Ki of 380 µM [1]. Direct binding studies via water proton longitudinal relaxation rate measurements confirm this differential affinity; the ternary enhancement factor εt for the (R)-enantiomer-Mn-enzyme complex (εt = 1.9) closely mirrors that of the natural substrate PEP (εt = 2.2), in contrast to the (S)-enantiomer complex (εt = 3.8), indicating a fundamentally different metal-bridge geometry [1]. This enzyme‑specific stereodiscrimination enables researchers to selectively probe pyruvate kinase active‑site topology using the (R)‑isomer without confounding signals from the (S)‑form.
| Evidence Dimension | Inhibitory constant (Ki) against pyruvate kinase |
|---|---|
| Target Compound Data | Ki = 21 µM (D-phospholactate / (R)-isomer) |
| Comparator Or Baseline | Ki = 380 µM for (S)-phospholactate; Ki = 52 µM for phosphoglycolate; Km = 26 µM for phosphoenolpyruvate (substrate) |
| Quantified Difference | 18-fold stronger inhibition versus (S)-enantiomer; (R)-isomer Ki matches substrate Km within 1.2-fold |
| Conditions | Rabbit muscle pyruvate kinase, pH 7.5, presence of Mg²⁺ and K⁺, competitive inhibition assay with respect to PEP |
Why This Matters
Procurement of the stereochemically pure (R)-enantiomer guarantees the experimenter an 18‑fold stronger signal in pyruvate kinase assays relative to the (S)-form, preventing underestimation of inhibitory potency and enabling meaningful comparison with published literature values for phosphoglycolate (Ki = 52 µM).
- [1] Nowak, T., Mildvan, A. S. (1970) 'Stereoselective Interactions of Phosphoenolpyruvate Analogues with Phosphoenolpyruvate-utilizing Enzymes', Journal of Biological Chemistry, 245(22), pp. 6057–6064. View Source
